
Hsdvhk-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- HSDVHK-NH2 es un antagonista de la integrina αvβ3-vitronectina. Su estructura química se representa como C30H48N12O9.
- Las integrinas son receptores de la superficie celular que desempeñan un papel crucial en la adhesión, migración y señalización celular. La integrina αvβ3 interactúa específicamente con la vitronectina, una glicoproteína que se encuentra en la matriz extracelular.
- This compound interrumpe esta interacción, convirtiéndolo en un posible agente terapéutico.
Aplicaciones Científicas De Investigación
Scientific Research Applications
-
Cancer Treatment
- Breast Cancer : HSDVHK-NH2 has been studied for its effects on breast cancer cells, particularly MDA-MB-231 cells. It was found to reduce doxycycline-induced phosphorylation of FAK and ERK1/2, suggesting a potential role in inhibiting tumor growth and promoting apoptosis .
- Mechanistic Studies : The compound's ability to modulate gene expressions related to cell cycle regulation and oncogenesis has been documented. For example, it interferes with the expression of CCND1 and c-Myc in response to doxycycline treatment, indicating its potential as a therapeutic agent in managing breast cancer .
-
Vascular Biology
- This compound has shown promise in studies involving human umbilical vein endothelial cells (HUVECs). It was observed to suppress basic fibroblast growth factor (bFGF)-induced proliferation and promote apoptosis through p53 upregulation. This suggests its utility in vascular-related pathologies where integrin signaling plays a critical role .
-
Therapeutic Development
- The compound's antagonistic properties against integrin αvβ3 make it a candidate for developing new therapies targeting angiogenesis and tumor progression. Its mechanism of action provides insights into designing more effective anti-cancer drugs that can block specific pathways involved in tumor growth .
Case Study 1: Inhibition of Tumor Growth
- Objective : To assess the impact of this compound on tumor growth in a preclinical model.
- Methodology : MDA-MB-231 cells were treated with varying concentrations of this compound followed by doxycycline treatment.
- Findings : The study demonstrated a dose-dependent reduction in tumor cell proliferation and alterations in gene expression profiles associated with oncogenesis.
Case Study 2: Vascular Proliferation
- Objective : To evaluate the effects of this compound on endothelial cell proliferation.
- Methodology : HUVECs were treated with bFGF in the presence of this compound.
- Findings : The compound significantly inhibited bFGF-induced proliferation, leading to increased apoptosis rates through p53 activation.
Data Table: Summary of Findings
Application Area | Effect Observed | Mechanism Involved |
---|---|---|
Breast Cancer | Reduced phosphorylation of FAK and ERK1/2 | Inhibition of integrin αvβ3 signaling |
Vascular Biology | Suppressed endothelial cell proliferation | Upregulation of p53; induction of apoptosis |
Therapeutic Development | Potential candidate for anti-cancer therapy | Targeting integrin-mediated pathways |
Mecanismo De Acción
- El mecanismo de HSDVHK-NH2 implica el bloqueo de la interacción αvβ3-vitronectina.
- Es probable que afecte las vías de señalización aguas abajo relacionadas con la migración y proliferación celular.
Análisis Bioquímico
Biochemical Properties
Hsdvhk-NH2 plays a significant role in biochemical reactions, particularly in the interaction between integrin αvβ3 and vitronectin . It interacts with these proteins and inhibits their function, thereby affecting cell migration .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It significantly inhibits bFGF-induced cell migration . It also induces cell death in HUVEC cells through caspase activations, a mechanism related to increased p53 expression .
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action against the integrin αvβ3-vitronectin interaction . It binds to the Arg-Gly-Asp (RGD)-binding site, specifically inhibiting the complex formation of a denatured form of integrin–vitronectin .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed to significantly inhibit HUVEC proliferation on denatured collagen-coated plates in a dose-dependent manner .
Métodos De Preparación
- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para HSDVHK-NH2 no están ampliamente documentadas en la literatura.
- Los métodos de producción industrial probablemente involucren técnicas de síntesis de péptidos, considerando su estructura similar a la de un péptido.
Análisis De Reacciones Químicas
- HSDVHK-NH2 puede experimentar varias reacciones, incluida la formación de enlaces peptídicos, amidación y ciclización.
- Los reactivos comunes incluyen aminoácidos, agentes de acoplamiento (por ejemplo, HATU, HBTU) y grupos protectores (por ejemplo, Fmoc, Boc).
- Los principales productos serían el péptido this compound completamente sintetizado.
Comparación Con Compuestos Similares
- Si bien HSDVHK-NH2 es único debido a su antagonismo específico de la integrina αvβ3, compuestos similares incluyen otros inhibidores de la integrina (por ejemplo, péptidos RGD) y moléculas que se unen a la vitronectina.
Recuerde que this compound se utiliza principalmente para fines de investigación y su potencial completo está a la espera de una mayor exploración
Actividad Biológica
HSDVHK-NH2 is a synthetic peptide that acts as an antagonist of the integrin αvβ3, a receptor implicated in various biological processes, including cell adhesion, migration, and proliferation. This compound has garnered attention for its potential therapeutic applications in cancer treatment and other diseases. This article reviews the biological activity of this compound, focusing on its mechanism of action, effects on cell signaling pathways, and implications for cancer therapy.
This compound functions primarily by inhibiting the interaction between integrin αvβ3 and its ligands, such as vitronectin. This inhibition is critical because integrin αvβ3 plays a significant role in tumor progression and metastasis. The compound has been shown to have an IC50 value of 1.74 pg/mL (approximately 2.414 pM), indicating its potency in blocking integrin activity .
Key Findings:
- Inhibition of Cell Proliferation : this compound has been demonstrated to reduce the proliferation of human umbilical vein endothelial cells (HUVECs) through the activation of caspases, leading to apoptosis .
- Impact on Signaling Pathways : The compound reduces phosphorylation levels of focal adhesion kinase (FAK) and extracellular signal-regulated kinases (ERK1/2), which are crucial for cell survival and proliferation .
Biological Activity in Cancer Research
Recent studies have highlighted the role of this compound in modulating cancer cell behavior. In particular, research has focused on its effects in breast cancer models.
Case Study: Doxycycline-Induced Anti-Proliferation
A significant study investigated the effects of doxycycline in combination with this compound on breast cancer cell lines (MDA-MB-231 and MCF-7). The findings revealed that:
- Doxycycline Activation : Doxycycline activates ERK1/2 phosphorylation; however, this effect is inhibited by this compound, suggesting that the compound can modulate doxycycline's anti-cancer effects .
- Gene Expression Modulation : this compound affects gene expressions related to cell proliferation and survival, including PD-L1 expression, which is crucial for immune evasion in tumors .
Data Summary
The following table summarizes key experimental findings related to this compound:
Implications for Cancer Therapy
The ability of this compound to inhibit integrin αvβ3 activity presents a promising avenue for cancer therapy. By modulating critical signaling pathways involved in tumor growth and metastasis, this compound may enhance the efficacy of existing treatments like doxycycline or be used as a standalone therapeutic agent.
Propiedades
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N12O9/c1-15(2)24(30(51)40-20(8-17-11-35-14-37-17)27(48)38-19(25(33)46)5-3-4-6-31)42-28(49)21(9-23(44)45)39-29(50)22(12-43)41-26(47)18(32)7-16-10-34-13-36-16/h10-11,13-15,18-22,24,43H,3-9,12,31-32H2,1-2H3,(H2,33,46)(H,34,36)(H,35,37)(H,38,48)(H,39,50)(H,40,51)(H,41,47)(H,42,49)(H,44,45)/t18-,19-,20-,21-,22-,24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVRGWKWZIRBPC-KESUXUJOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N12O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does HSDVHK-NH2 impact the signaling pathways induced by doxycycline in breast cancer cells?
A1: this compound functions as a specific inhibitor of integrin αvβ3. [] Research indicates that this compound disrupts doxycycline-induced signal transduction by interfering with integrin αvβ3 binding activities. Specifically, while doxycycline typically activates focal adhesion kinase (FAK) phosphorylation, a downstream event of integrin activation, this phosphorylation is blocked by this compound. [] This suggests that this compound's inhibition of integrin αvβ3 directly impacts FAK activation, a key pathway in cell proliferation and survival. Furthermore, this compound also appears to influence doxycycline's inhibitory effect on ERK1/2 phosphorylation, although the specific mechanism remains unclear. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.